4-(4-(Trifluoromethyl)phenyl)oxazol-2-amine
Overview
Description
4-(4-(Trifluoromethyl)phenyl)oxazol-2-amine is a useful research compound. Its molecular formula is C10H7F3N2O and its molecular weight is 228.17. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
A study by Özil et al. (2010) demonstrated the synthesis of novel compounds, including 4-amino or 4-aryl-substituted 2,4-dihydro-5-[(4-trifluoromethyl)phenyl]-3H-1,2,4-triazol-3-ones, which were synthesized using a microwave-assisted method. These compounds were potentiometrically analyzed in various nonaqueous solvents, showcasing the potential of 4-(4-(Trifluoromethyl)phenyl)oxazol-2-amine derivatives in synthetic chemistry (Özil, Islamoglu, Menteşe, & Kahveci, 2010).
Application in Organic Synthesis
Kumar et al. (2012) reported an efficient synthesis of 2-phenyl-4,5-substituted oxazoles, involving the intramolecular copper-catalyzed cyclization of highly functionalized enamides. This method led to the introduction of diverse functional groups to the oxazole ring, indicating the role of compounds like this compound in facilitating complex organic synthesis (Kumar, Saraiah, Misra, & Ila, 2012).
Electroluminescent Device Applications
In a study by Tagare et al. (2018), star-shaped fluorescent phenanthroimidazole fluorophores, including compounds with a structure similar to this compound, were synthesized for use in organic light-emitting devices (OLEDs). These compounds showed promise for high-efficiency, bluish-green emissions in OLEDs, indicating their potential application in the development of new electronic materials (Tagare, Ulla, Satyanarayan, & Vaidyanathan, 2018).
Medicinal Chemistry and Drug Development
Sugiishi, Motegi, and Amii (2023) developed a synthesis method for 2-fluoroalkylated oxazoles via transition-metal-free intramolecular cyclization. This synthesis involved the use of fluorocarboxylic acid anhydrides as fluoroalkyl sources. The study highlights the potential of this compound derivatives in medicinal chemistry and drug development (Sugiishi, Motegi, & Amii, 2023).
Safety and Hazards
The safety information for “4-(4-(Trifluoromethyl)phenyl)oxazol-2-amine” includes several precautionary statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do – continue rinsing) . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .
Properties
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]-1,3-oxazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)7-3-1-6(2-4-7)8-5-16-9(14)15-8/h1-5H,(H2,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYREBFILVYDQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC(=N2)N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731229 | |
Record name | 4-[4-(Trifluoromethyl)phenyl]-1,3-oxazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80731229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859721-53-2 | |
Record name | 4-[4-(Trifluoromethyl)phenyl]-1,3-oxazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80731229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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